molecular formula C11H16N2O2 B8021188 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

Cat. No.: B8021188
M. Wt: 208.26 g/mol
InChI Key: CUUPNRJONSSVMP-UHFFFAOYSA-N
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Description

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of an amino group attached to a pyridine ring and a butyric acid ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester typically involves the condensation of 4-aminopyridine with butyric acid ethyl ester under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino group and pyridine ring allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A simpler analog with similar biological activities.

    4-Pyridinebutanoic acid: Lacks the amino group but shares the butyric acid moiety.

    4-Hydroxy-4-(3-pyridinyl)butyric acid ethyl ester: Contains a hydroxyl group instead of an amino group.

Uniqueness

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is unique due to the combination of its amino group and pyridine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-amino-4-pyridin-3-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9/h3-4,7-8,10H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUPNRJONSSVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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